![molecular formula C19H16ClN3O B1663060 N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide CAS No. 269390-69-4](/img/structure/B1663060.png)

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

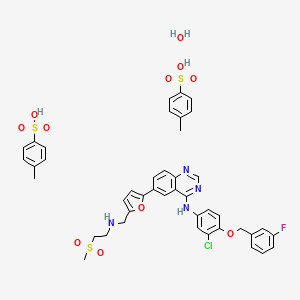

Anti-Angiogenic Therapy

VEGFR Tyrosine Kinase Inhibitor II is used in anti-angiogenic therapy, which is a clinical approach to block the formation of new blood vessels (angiogenesis) that tumors need to grow. This inhibitor targets the VEGF/VEGFR axis, which is crucial for angiogenesis, making it an effective treatment for diseases like diabetic macular edema (DME), neovascular age-related macular degeneration (nAMD), and multiple cancers .

Cancer Treatment

The compound has been widely used in the treatment of various tumors due to its role in inhibiting the VEGF/VEGFR signaling pathway, which is essential for tumor-induced angiogenesis. By blocking this pathway, the inhibitor can prevent the growth and spread of cancer cells .

Drug Repurposing

Research has been conducted on repurposing VEGFR Tyrosine Kinase Inhibitor II for other therapeutic applications beyond its initial indications. This includes exploring its efficacy in different types of cancer and other diseases where angiogenesis plays a role .

Vascular Insufficiency Studies

The inhibitor has been used to induce vascular insufficiency in zebrafish and human umbilical vein endothelial cells (HUVEC) in vivo and in vitro studies. These studies help researchers understand the mechanisms of vascular morphogenesis under pathological conditions .

Molecular Target Development

VEGFR Tyrosine Kinase Inhibitor II serves as a molecular target for developing new angiogenesis-related tumor treatments. It helps identify novel inhibitors that can be more effective or have fewer side effects .

Mecanismo De Acción

Direcciones Futuras

Propiedades

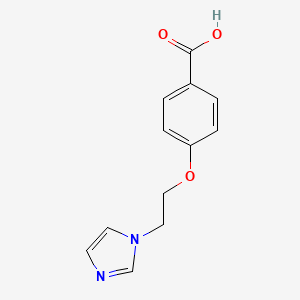

IUPAC Name |

N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPZCOONYBPZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430900 | |

| Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |

CAS RN |

269390-69-4 | |

| Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

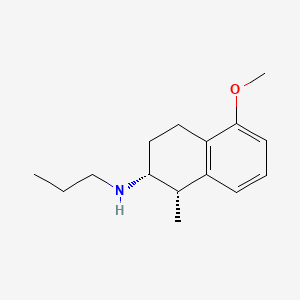

Q1: What is the primary mechanism of action of VEGFR Tyrosine Kinase Inhibitor II?

A1: VEGFR Tyrosine Kinase Inhibitor II exerts its effects by inhibiting the VEGFR2/Akt/ERK1/2 signaling pathway. [] This pathway plays a crucial role in angiogenesis, the formation of new blood vessels, and is often dysregulated in diseases like cancer and psoriasis.

Q2: How does inhibiting the VEGFR2/Akt/ERK1/2 pathway impact angiogenesis and inflammation?

A2: Research suggests that inhibiting the VEGFR2/Akt/ERK1/2 pathway with VEGFR Tyrosine Kinase Inhibitor II can reduce cell viability, inhibit cell migration and tube formation in human umbilical vein endothelial cells (HUVECs). [] This inhibition also leads to a decrease in the production of pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6. [] These effects collectively contribute to reduced angiogenesis and inflammation.

Q3: Has VEGFR Tyrosine Kinase Inhibitor II been studied in any disease models?

A3: Yes, VEGFR Tyrosine Kinase Inhibitor II has been investigated in a zebrafish model for vascular toxicity and vascular preservation. [] While the specific details of this study are not provided in the abstract, it highlights the use of this compound in a model organism to understand its effects on blood vessels.

Q4: Are there any known computational studies exploring the binding of VEGFR Tyrosine Kinase Inhibitor II to its target?

A4: Yes, computational studies employing a hybrid steered molecular dynamics (hSMD) method have been conducted to analyze the binding energy of VEGFR Tyrosine Kinase Inhibitor II to VEGFR1. [] This study validated the hSMD method and demonstrated its accuracy in predicting binding energies, which can be further utilized to explore the interactions of similar compounds.

Q5: Beyond VEGFR1, has VEGFR Tyrosine Kinase Inhibitor II been studied in the context of other proteins or pathways?

A5: Interestingly, VEGFR Tyrosine Kinase Inhibitor II has been indirectly studied in the context of aquaporin-5 (AQP5) and phosphatidylserine (PS6) interactions within cell membranes. [] While not directly targeting AQP5, this research highlights the broader applicability of computational methods like hSMD in studying ligand-protein interactions within a biologically relevant environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)

![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)

![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1662999.png)